Acetagastrodin

Description

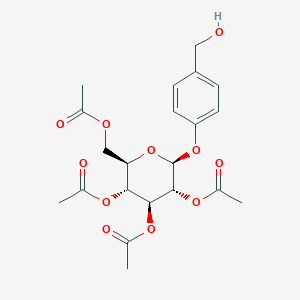

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUDVDQXCUHOED-YMQHIKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214509 | |

| Record name | Acetagastrodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64291-41-4 | |

| Record name | β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64291-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetagastrodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetagastrodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAGASTRODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N8L7P6PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is Acetagastrodin's mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of Acetagastrodin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an acetylated derivative of gastrodin (B1674634), is a pharmacologically active compound derived from the traditional Chinese medicine Gastrodia elata. While much of the foundational research has been conducted on its parent compound, gastrodin, this compound is understood to share and, in some cases, enhance its therapeutic effects, particularly in the realm of neurological disorders. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing from extensive studies on gastrodin. The mechanism is multifaceted, primarily revolving around neuroprotection, anti-inflammation, and antioxidation, which are mediated through the modulation of a complex network of signaling pathways.

Core Mechanisms of Action

This compound exerts its effects through three interconnected core mechanisms:

-

Neuroprotection: Protecting neurons from damage and degeneration.

-

Anti-inflammation: Suppressing inflammatory responses in the central nervous system.

-

Antioxidation: Combating oxidative stress, a key contributor to neuronal injury.

These mechanisms are not mutually exclusive and often involve overlapping signaling pathways.

Neuroprotective Effects

This compound's neuroprotective properties are central to its therapeutic potential. It achieves this through several actions:

-

Modulation of Neurotransmitter Systems: It has been shown to enhance the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which helps reduce neuronal excitability.[1] This action is beneficial in conditions characterized by excessive neuronal firing. Additionally, it may enhance the levels of acetylcholine, a neurotransmitter crucial for cognitive functions like learning and memory.[2][3]

-

Regulation of Receptors and Ion Channels: this compound modulates the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory but can cause excitotoxicity when overactivated.[1] By regulating these receptors, it helps prevent excessive calcium influx that leads to neuronal damage.

-

Inhibition of Apoptosis: It protects neuronal cells from programmed cell death by modulating apoptosis-related proteins.[4]

-

Promotion of Neuronal Regeneration: Some studies suggest that it can facilitate neural remodeling and regeneration.

Anti-inflammatory Action

Neuroinflammation is a critical factor in the pathogenesis of many neurodegenerative diseases. This compound mitigates neuroinflammation primarily by inhibiting the activation of microglia, the resident immune cells of the CNS. This leads to a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This anti-inflammatory effect is mediated by key signaling pathways, including NF-κB and PPARγ.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, leads to significant cellular damage in the brain. This compound demonstrates potent antioxidant properties by:

-

Scavenging Free Radicals: It directly neutralizes harmful reactive oxygen species (ROS).

-

Enhancing Endogenous Antioxidant Defenses: It upregulates the expression and activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), heme oxygenase-1 (HO-1), and glutathione (B108866) peroxidase (GPx). This is largely achieved through the activation of the Nrf2 signaling pathway.

Key Signaling Pathways

The therapeutic effects of this compound are orchestrated by its influence on several critical intracellular signaling pathways.

a) PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a central regulator of cell survival, proliferation, and growth. Activation of this pathway by gastrodin and its derivatives has been shown to promote neuronal survival and neuroprotection. It is often considered a master regulator that influences other downstream pathways, including Nrf2.

b) Nrf2/Keap1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes, including HO-1, SOD, and GPx4.

c) NF-κB and PPARγ Anti-inflammatory Pathways

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that promotes inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.

Conversely, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor with anti-inflammatory properties. Recent studies have identified PPARγ as a target of gastrodin. By activating PPARγ, it can in turn inhibit NF-κB signaling, creating a powerful anti-inflammatory effect.

Quantitative Data Summary

The following tables summarize the available quantitative data for gastrodin, which is considered indicative of this compound's activity. Data specific to this compound is limited in the public domain.

Table 1: In Vitro Efficacy Data for Gastrodin

| Parameter | Model System | Concentration | Effect | Reference |

|---|---|---|---|---|

| Neuroprotection | OGD-exposed TNA2 astrocytes | 20 µM | Effectively inhibited NLRP inflammasome and inflammatory factors | |

| Anti-inflammation | LPS-induced BV2 microglial cells | 100 µM | Optimal concentration for attenuating inflammatory activation | |

| Neuroprotection | MPP+-treated SH-SY5Y cells | 1, 5, 25 µM | Dose-dependent improvement in cell viability |

| Antioxidant Activity | H₂O₂-treated HUVECs | 6.25 - 200 µM | Increased cell viability; non-cytotoxic | |

Table 2: In Vivo Efficacy Data for Gastrodin

| Parameter | Animal Model | Dosage | Effect | Reference |

|---|---|---|---|---|

| Anti-inflammation | LPS-induced neuroinflammation (rats) | 25 mg/kg | Reversed increase in pro-inflammatory cytokines | |

| Anti-inflammation | TBI model (rats) | 15, 30, 60 mg/kg (i.p.) | Reduced production of TNF-α | |

| Neuroprotection | Ischemic Stroke model (rats) | 100 mg/kg | Activated AKT/Nrf2 pathway, attenuated injury |

| Anti-apoptosis | MPTP-induced Parkinson's model (mice) | 10, 30, 60 mg/kg | Dose-dependently attenuated caspase-3 activity | |

Table 3: Antioxidant Activity of Gastrodin

| Assay | IC₅₀ Value | Reference |

|---|

| Alkyl Radical Scavenging | 0.49 ± 0.01 mg/mL | |

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of gastrodin and its derivatives.

In Vitro Neuroinflammation Model

-

Objective: To assess the anti-inflammatory effects of the compound on microglial cells.

-

Methodology:

-

Cell Culture: BV2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.

-

Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Treatment: Cells are co-treated or pre-treated with various concentrations of this compound/Gastrodin (e.g., 50, 100, 200 µM).

-

Analysis:

-

Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using ELISA kits.

-

Western Blot: Cell lysates are analyzed by Western blot to determine the expression and phosphorylation status of key signaling proteins like NF-κB, IκBα, and components of the MAPK pathway.

-

Nitric Oxide (NO) Assay: NO production is measured using the Griess reagent.

-

-

In Vitro Oxidative Stress Model

-

Objective: To evaluate the antioxidant and cytoprotective effects of the compound.

-

Methodology:

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y or PC12) or primary neurons are cultured.

-

Induction of Oxidative Stress: Cells are exposed to an oxidizing agent like hydrogen peroxide (H₂O₂) (e.g., 300 µM) or MPP+ (1mM) to induce oxidative stress and cell death.

-

Treatment: Cells are pre-treated with this compound/Gastrodin for a specified period (e.g., 4-6 hours) before the addition of the oxidizing agent.

-

Analysis:

-

Cell Viability Assay: Cell viability is assessed using the MTT or CCK-8 assay.

-

ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

-

Western Blot: Expression of Nrf2, HO-1, and apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3) is analyzed.

-

Antioxidant Enzyme Activity: The activity of SOD and GPx is measured using commercially available kits.

-

-

Molecular Docking

-

Objective: To predict the binding affinity and interaction between the compound and its potential protein targets.

-

Methodology:

-

Preparation: 3D structures of the ligand (this compound/Gastrodin) and the target protein (e.g., PI3K, Keap1, PPARγ) are prepared. Protein structures are typically obtained from the Protein Data Bank (PDB).

-

Docking Simulation: Molecular docking software (e.g., AutoDock Vina) is used to predict the most likely binding poses of the ligand within the active site of the protein.

-

Analysis: The binding energy (affinity) is calculated, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues of the protein are visualized and analyzed.

-

Conclusion

The mechanism of action of this compound, inferred from extensive research on its parent compound gastrodin, is complex and multitargeted. It orchestrates a powerful neuroprotective effect by concurrently mitigating neuroinflammation, combating oxidative stress, and promoting neuronal survival. Its ability to modulate key signaling hubs such as PI3K/Akt, Nrf2, and NF-κB/PPARγ underscores its potential as a therapeutic agent for a range of neurological disorders. Further research focusing specifically on this compound is warranted to delineate any unique properties and to fully translate its therapeutic potential into clinical applications.

References

- 1. Gastrodin, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastrodin improves neuroinflammation-induced cognitive dysfunction in rats by regulating NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Mechanism of Gastrodin against neurotoxicity based on network pharmacology, molecular docking and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Acetagastrodin as a Derivative of Gastrodin (B1674634)

Introduction

Gastrodin, the primary bioactive constituent of the traditional Chinese herb Gastrodia elata Blume, has been extensively studied for its wide-ranging pharmacological effects on the central nervous system.[1][2] It is recognized for its neuroprotective, anti-inflammatory, and antioxidant properties, making it a compound of interest for treating conditions like vertigo, epilepsy, and neurodegenerative diseases.[1][3][4] However, the clinical application of gastrodin can be limited by factors such as its pharmacokinetic profile. To enhance its therapeutic potential, researchers have developed various derivatives, with this compound emerging as a significant subject of investigation. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis from gastrodin, its mechanisms of action, and comparative data, intended for professionals in the field of neuroscience and drug development.

Synthesis of this compound

This compound is synthesized from gastrodin through an acetylation reaction. This chemical modification is a common strategy in medicinal chemistry to alter the physicochemical properties of a lead compound, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Synthesis of this compound Derivatives

The following is a generalized protocol for the synthesis of this compound derivatives through condensation and acetylation reactions, based on methodologies described in the literature.

Objective: To synthesize an acetylated derivative of gastrodin.

Materials:

-

Gastrodin

-

Acetic anhydride (B1165640) or other acylating agents (e.g., Succinic Anhydride)

-

Pyridine or other catalysts/bases (e.g., DMAP, Triethylamine)

-

Appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Saturated sodium bicarbonate solution

-

Dichloromethane or other organic extraction solvents

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane)

Procedure:

-

Dissolution: Dissolve gastrodin (or an appropriate precursor) in the chosen solvent within a reaction flask.

-

Addition of Reagents: Add the catalyst/base (e.g., DMAP) and the acetylating agent (e.g., acetic anhydride or succinic anhydride) to the flask.

-

Reaction: Stir the mixture at a specified temperature (e.g., 60-70°C) for a designated period (e.g., 2-48 hours), monitoring the reaction's progress using thin-layer chromatography (TLC).

-

Quenching and Extraction: After completion, cool the reaction mixture. If necessary, filter any solid byproducts. The mixture is then typically washed with water and saturated brine. The organic layer containing the product is separated.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid using silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR and mass spectrometry.

Mechanism of Action and Signaling Pathways

This compound and its derivatives exert their neuroprotective effects through a multifactorial mechanism of action that includes antioxidant, anti-inflammatory, and anti-apoptotic activities. These compounds modulate multiple signaling pathways critical for neuronal survival and function.

One of the key pathways implicated in the neuroprotective effects of gastrodin derivatives is the PI3K/Akt signaling pathway . Activation of this pathway is crucial for promoting cell survival, growth, and proliferation while inhibiting apoptosis.

Key Actions of this compound:

-

Antioxidant Effects: It mitigates oxidative stress by neutralizing free radicals, which are major contributors to neuronal damage in neurodegenerative diseases.

-

Anti-inflammatory Action: this compound can inhibit the production of pro-inflammatory cytokines, reducing neuroinflammation.

-

Neurotransmitter Modulation: It has been shown to influence neurotransmitter systems, such as enhancing the release of the inhibitory neurotransmitter GABA.

-

Activation of Survival Pathways: As illustrated below, derivatives of gastrodin can activate the PI3K/Akt pathway. This activation leads to the downstream phosphorylation of various targets that ultimately suppress apoptotic machinery and promote cell survival.

References

- 1. Gastrodin, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Gastrodin and Vascular Dementia: Advances and Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Acetagastrodin in CNS Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetagastrodin, a synthetic derivative of gastrodin (B1674634), the primary bioactive component of the traditional Chinese medicinal herb Gastrodia elata, has emerged as a promising therapeutic agent for a range of Central Nervous System (CNS) disorders. Its multifaceted pharmacological profile, encompassing neuroprotective, anti-inflammatory, and antioxidant properties, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its potential applications in neurodegenerative diseases and other CNS-related conditions.

Mechanism of Action

This compound exerts its therapeutic effects through a variety of mechanisms, primarily centered on neuronal protection and modulation of key signaling pathways implicated in CNS pathology.

1. Neuroprotection and Cognitive Enhancement:

This compound has demonstrated significant neuroprotective and cognitive-enhancing properties in preclinical studies. It is believed to modulate the central nervous system by influencing neurotransmitter levels, particularly by enhancing acetylcholine (B1216132) levels in the brain.[1] Acetylcholine is a critical neurotransmitter for cognitive functions such as learning and memory.[1] By boosting acetylcholine, this compound may improve cognitive performance and slow the progression of neurodegenerative diseases like Alzheimer's disease and vascular dementia.[1]

2. Antioxidant Activity:

Oxidative stress is a key contributor to the pathogenesis of numerous neurodegenerative conditions.[1] this compound exhibits potent antioxidant properties, helping to mitigate oxidative damage to neuronal cells.[1] This protective effect is crucial in preserving neuronal function and preventing cognitive decline.[1]

3. Anti-inflammatory Effects:

Chronic neuroinflammation is a hallmark of many CNS disorders, including Alzheimer's disease.[1] this compound has been shown to possess anti-inflammatory properties, which may help to reduce inflammation in the brain and preserve neuronal function.[1]

Signaling Pathways

The neuroprotective effects of this compound and its precursor, gastrodin, are mediated through the modulation of several key intracellular signaling pathways.

1. PI3K/Akt/mTOR Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is crucial for cell survival, proliferation, and growth. Studies on gastrodin have shown that it can activate this pathway in oligodendrocytes, promoting myelinogenesis and alleviating demyelinating injury.[1] Gastrodin has been found to directly interact with PI3K, leading to the increased phosphorylation of PI3K, Akt, and mTOR.[1] This activation is critical for its neuroprotective and restorative effects in the CNS.

Figure 1: this compound activates the PI3K/Akt/mTOR signaling pathway.

2. Nrf2 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes. Gastrodin has been shown to activate the Nrf2 signaling pathway, which contributes to its neuroprotective effects against hypoxic injury.

Figure 2: this compound promotes Nrf2 nuclear translocation and antioxidant gene expression.

Pharmacokinetics

While detailed pharmacokinetic data for this compound is not extensively available in the public domain, studies on its precursor, gastrodigenin (p-hydroxybenzyl alcohol, HBA), provide valuable insights. In vivo microdialysis studies in rats have shown that HBA can cross the blood-brain barrier (BBB).[2] Following administration, HBA reached its maximum concentration in both blood and brain tissue at 40 minutes.[2] The brain-to-blood distribution ratio (AUC0-inf) was found to be 0.2083, indicating that approximately 20% of HBA in the blood can penetrate the BBB.[2]

Table 1: Pharmacokinetic Parameters of Gastrodigenin (HBA) in Rats

| Parameter | Value | Reference |

| Tmax (blood) | 40 min | [2] |

| Tmax (brain) | 40 min | [2] |

| Brain-to-Blood AUC0-inf Ratio | 0.2083 | [2] |

Therapeutic Applications in CNS Disorders

1. Alzheimer's Disease and Dementia:

This compound is indicated for conditions such as Alzheimer's disease and vascular dementia.[1] Its ability to enhance acetylcholine levels and protect against oxidative stress and neuroinflammation makes it a promising candidate for mitigating the cognitive decline associated with these devastating neurodegenerative disorders.[1]

2. Vertigo and Headache:

This compound is also used in the treatment of vertigo and headaches. While the precise mechanisms are not fully elucidated, its effects on the CNS are thought to contribute to its efficacy in these conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for advancing research and development.

Synthesis of this compound Derivatives:

A general method for the synthesis of this compound derivatives involves the reaction of this compound with various acyl chlorides or anhydrides in the presence of a base.

Figure 3: General workflow for the synthesis of this compound derivatives.

In Vitro Blood-Brain Barrier Permeability Assay:

An in vitro BBB model using human cerebral microvascular endothelial cells (hCMEC/D3) can be employed to assess the permeability of this compound.[2]

Protocol Outline:

-

Culture hCMEC/D3 cells on transwell inserts to form a monolayer.

-

Verify the integrity of the monolayer by measuring transendothelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., sodium fluorescein).[2]

-

Add this compound to the apical (blood) side of the transwell.

-

At various time points, collect samples from the basolateral (brain) side.

-

Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

-

Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the BBB model.

In Vivo Alzheimer's Disease Model (Morris Water Maze):

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.[3][4][5][6][7]

Protocol Outline:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path taken are recorded.

-

Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

-

Data Analysis: Compare the escape latency and time in the target quadrant between this compound-treated and vehicle-treated Alzheimer's model mice.

Clinical Trials

Conclusion

This compound represents a promising therapeutic candidate for a range of CNS disorders, underpinned by its multifaceted pharmacological profile. Its neuroprotective, antioxidant, and anti-inflammatory properties, mediated through key signaling pathways such as PI3K/Akt/mTOR and Nrf2, provide a strong rationale for its development. Further research, including rigorous preclinical studies to generate more quantitative data and well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential and establish its place in the clinical management of CNS diseases.

References

- 1. Gastrodin promotes CNS myelinogenesis and alleviates demyelinating injury by activating the PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of blood-brain barrier permeability of gastrodigenin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scantox.com [scantox.com]

- 6. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits [mdpi.com]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

Acetagastrodin's Role in Modulating Acetylcholine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetagastrodin, a derivative of gastrodin (B1674634), the primary bioactive component of the traditional Chinese medicinal herb Gastrodia elata, has garnered significant interest for its neuroprotective and cognitive-enhancing properties. A key aspect of its mechanism of action is believed to be the modulation of acetylcholine (B1216132) (ACh) levels in the brain. This technical guide provides an in-depth analysis of the current understanding of this compound's role in the cholinergic system, presenting available quantitative data, detailed experimental protocols, and proposed signaling pathways. While preclinical evidence suggests a promising role for this compound in enhancing cholinergic neurotransmission, further research, particularly in the form of robust clinical trials, is necessary to fully elucidate its therapeutic potential.

Introduction

The cholinergic system is fundamental to cognitive processes, including learning and memory. A decline in cholinergic function is a well-established hallmark of neurodegenerative diseases such as Alzheimer's disease (AD). Consequently, therapeutic strategies aimed at augmenting acetylcholine levels have been a cornerstone of AD treatment. This compound has emerged as a potential therapeutic agent due to its reported ability to modulate the central nervous system and enhance acetylcholine levels[1]. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the existing data and methodologies related to this compound's impact on the cholinergic system.

Mechanism of Action: Modulation of Acetylcholine Levels

Current research suggests that this compound and its parent compound, gastrodin, influence acetylcholine levels through two primary mechanisms: the inhibition of acetylcholinesterase (AChE) and the potential upregulation of choline (B1196258) acetyltransferase (ChAT)[1][2].

-

Inhibition of Acetylcholinesterase (AChE): AChE is the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound can increase the concentration and duration of action of acetylcholine.

-

Upregulation of Choline Acetyltransferase (ChAT): ChAT is the enzyme that synthesizes acetylcholine from choline and acetyl-CoA. Some studies suggest that gastrodin may upregulate the expression of ChAT, thereby increasing the production of acetylcholine[2].

Quantitative Data

While numerous studies allude to the acetylcholine-modulating effects of gastrodin, specific quantitative data from direct measurements in vivo remains limited in the publicly available literature. The following table summarizes the key quantitative finding identified.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by Gastrodin

| Compound | Assay Method | IC50 (μmol/L) | Source |

| Gastrodin | Capillary Electrophoresis | 2.26 ± 0.14 | [3] |

Note: Data on the direct in vivo effects of this compound on acetylcholine levels in specific brain regions (e.g., hippocampus, cortex, striatum) are not yet widely available in a quantitative, tabular format in the reviewed literature.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and screening for its inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compound (this compound/Gastrodin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

-

Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a specified period (e.g., 5 minutes).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC50 value.

Measurement of Acetylcholine Levels in Brain Tissue via HPLC with Electrochemical Detection (HPLC-ECD)

This method allows for the sensitive and specific quantification of acetylcholine and choline in brain tissue homogenates or microdialysates.

Principle:

-

Extraction: Acetylcholine and choline are extracted from brain tissue using an acidic solution to prevent enzymatic degradation.

-

Separation: The extracted compounds are separated using reverse-phase high-performance liquid chromatography (HPLC).

-

Enzymatic Reaction: Post-column, an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase is used. AChE hydrolyzes acetylcholine to choline. Choline oxidase then oxidizes choline to betaine (B1666868) and hydrogen peroxide.

-

Detection: The generated hydrogen peroxide is detected electrochemically. The resulting electrical signal is proportional to the concentration of acetylcholine and choline in the sample.

Procedure Outline:

-

Sample Preparation: Rapidly dissect and homogenize brain tissue (e.g., hippocampus, cortex, striatum) in a suitable acidic buffer (e.g., perchloric acid) to precipitate proteins and inhibit enzymatic activity. Centrifuge the homogenate and collect the supernatant.

-

HPLC Separation: Inject the supernatant into an HPLC system equipped with a reverse-phase column. Use a mobile phase appropriate for the separation of choline and acetylcholine.

-

Post-Column Derivatization: Pass the eluent from the column through an immobilized enzyme reactor containing AChE and choline oxidase.

-

Electrochemical Detection: Detect the hydrogen peroxide produced using an electrochemical detector with a platinum electrode.

-

Quantification: Quantify the acetylcholine and choline concentrations by comparing the peak areas to those of known standards.

Signaling Pathways

While the direct link between this compound and specific signaling pathways that modulate acetylcholine levels is still under investigation, its neuroprotective effects are better characterized. These neuroprotective pathways likely contribute to the health and function of cholinergic neurons, indirectly influencing acetylcholine homeostasis.

Proposed Cholinergic Modulation Pathway

The primary proposed mechanism involves the direct impact of this compound on the lifecycle of acetylcholine. This can be visualized as a direct influence on the enzymes responsible for its synthesis and degradation.

Neuroprotective Signaling Pathways

This compound has been shown to exert neuroprotective effects through various signaling pathways, which may indirectly support cholinergic neuron function and acetylcholine levels.

5.2.1. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. Gastrodin has been shown to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes that protect neurons from oxidative stress, a known contributor to cholinergic neuron degeneration.

5.2.2. PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is crucial for cell survival, proliferation, and growth. Gastrodin has been reported to activate the PI3K/Akt pathway, which can inhibit apoptosis and promote the survival of neurons, including cholinergic neurons.

Discussion and Future Directions

The available evidence strongly suggests that this compound has the potential to modulate the cholinergic system, primarily through the inhibition of acetylcholinesterase. The IC50 value for gastrodin indicates a potent inhibitory effect in vitro. The neuroprotective effects mediated by the Nrf2 and PI3K/Akt pathways further support its potential as a therapeutic agent for neurodegenerative diseases where cholinergic deficits are prominent.

However, a critical gap in the current research is the lack of comprehensive in vivo studies that directly quantify the effects of this compound on acetylcholine levels in different brain regions. Future research should focus on:

-

In Vivo Microdialysis Studies: To measure real-time changes in extracellular acetylcholine and choline levels in the hippocampus, cortex, and striatum of animal models of cognitive impairment following this compound administration.

-

Quantitative Western Blot and PCR Analysis: To determine the effect of this compound on the protein and gene expression of choline acetyltransferase (ChAT) in various brain regions.

-

Elucidation of Signaling Pathway Linkages: To investigate the direct molecular links between the Nrf2 and PI3K/Akt pathways and the regulation of cholinergic markers.

-

Robust Clinical Trials: To evaluate the efficacy and safety of this compound in human subjects with cognitive impairments and to correlate clinical outcomes with cholinergic biomarkers.

Conclusion

This compound presents a promising multi-faceted approach to addressing cholinergic deficits in neurodegenerative diseases. Its ability to inhibit acetylcholinesterase and exert neuroprotective effects through established signaling pathways provides a strong rationale for its further development. The generation of robust quantitative in vivo data and the elucidation of the precise molecular mechanisms linking its neuroprotective and cholinergic-modulating effects will be crucial next steps in translating this promising natural product derivative into a clinically effective therapeutic.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. A microdialysis study of effects of gastrodin on neurochemical changes in the ischemic/reperfused rat cerebral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastrodin, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Acetagastrodin: A Technical Guide for Alzheimer's and Dementia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetagastrodin, and its primary active metabolite gastrodin (B1674634), have emerged as promising compounds in the investigation of therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease (AD) and dementia.[1] This technical guide provides an in-depth overview of the current research, focusing on the molecular mechanisms, preclinical evidence, and experimental methodologies relevant to its potential application in this field. The information presented herein is intended to support researchers and drug development professionals in designing and interpreting studies involving this compound and related compounds.

Mechanism of Action

This compound, a phenolic glycoside, exhibits a multifaceted mechanism of action that addresses several key pathological features of Alzheimer's disease.[1][2] Its neuroprotective effects are attributed to a combination of anti-inflammatory, antioxidant, and direct anti-amyloid activities.[1][3][4]

Anti-Neuroinflammatory Effects

Chronic neuroinflammation is a critical component in the pathogenesis of AD.[1][5][6] Gastrodin has been shown to mitigate neuroinflammation through the modulation of key signaling pathways. One of the primary mechanisms is the stimulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which in turn inhibits the activation of the NF-κB signaling pathway.[7][8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and a decrease in microglial activation.[3][7]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Gastrodin, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The protective effects of gastrodin on neurological disorders: an update and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastrodin and Vascular Dementia: Advances and Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NEUROINFLAMMATION, ITS ROLE IN ALZHEIMER’S DISEASE AND THERAPEUTIC STRATEGIES • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 6. Neuroinflammation in Dementia—Therapeutic Directions in a COVID-19 Pandemic Setting [mdpi.com]

- 7. Gastrodin ameliorates neuroinflammation in Alzheimer’s disease mice by inhibiting NF-κB signaling activation via PPARγ stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gastrodin ameliorates neuroinflammation in Alzheimer's disease mice by inhibiting NF-κB signaling activation via PPARγ stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Acetagastrodin and Neuroprotection: A Technical Guide

Introduction

Acetagastrodin, a derivative of the primary active component of the traditional Chinese medicine Tianma (Gastrodia elata), is a pharmacological compound of significant interest for its neuroprotective and cognitive-enhancing properties.[1][2] As a nootropic and neuroprotective agent, its potential therapeutic applications are being explored for a range of neurological conditions, including Alzheimer's disease, vascular dementia, and ischemic stroke.[1][3] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound and its parent compound, Gastrodin (B1674634), are multifaceted, targeting several key pathological processes in neurodegenerative diseases.[1]

-

Anti-Inflammatory Action: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases.[1] this compound and its derivatives have been shown to possess potent anti-inflammatory properties.[1] One of the key mechanisms is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[3] By downregulating TLR4 expression and subsequent NF-κB activation, these compounds can reduce the production of pro-inflammatory mediators such as TNF-α, iNOS, MMP-9, and IL-17.[3] Furthermore, Gastrodin has been found to regulate microglia-mediated inflammatory responses by stimulating peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn inhibits NF-κB signaling activation.[4][5]

-

Antioxidant Properties: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage in aging and neurodegeneration.[1][6][7][8] this compound exhibits significant antioxidant activity, mitigating oxidative damage and protecting neuronal cells.[1] Derivatives of Gastrodin have been shown to significantly reduce H₂O₂-induced cytotoxicity, intracellular ROS levels, and the formation of lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA) in neuronal cell lines.[3][6][9] This antioxidant effect is partly attributed to the activation of the Keap1/Nrf2/HO-1 signaling pathway, which upregulates the expression of antioxidant enzymes.[10]

-

Anti-Apoptotic Effects: Apoptosis, or programmed cell death, is a critical process in the loss of neurons in neurodegenerative conditions. Gastrodin and its derivatives have demonstrated the ability to inhibit neuronal apoptosis.[11] This is achieved by regulating the expression of key apoptotic proteins, such as reducing the pro-apoptotic Bax/Bcl-2 ratio and inhibiting the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[11]

-

Modulation of Neurotransmitter Systems: this compound has been shown to influence neurotransmitter levels, particularly by enhancing the levels of acetylcholine (B1216132) in the brain.[1] Acetylcholine is a crucial neurotransmitter for cognitive functions like learning and memory, and its decline is a well-established feature of Alzheimer's disease.[1]

-

Blood-Brain Barrier Permeability: A critical factor for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB) to exert its effects within the central nervous system.[12][13] Gastrodin has been shown to be capable of entering brain tissue through the BBB.[14] This characteristic is essential for its therapeutic potential in treating CNS disorders.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies on this compound and its derivatives, providing a clear comparison of their neuroprotective efficacy.

Table 1: In Vitro Neuroprotective Effects of this compound Derivatives

| Compound | Model System | Assay | Concentration | Result | Reference |

| Gas-D | RAW264.7 Macrophages (Prx-induced inflammation) | NO and TNF-α production | 20 µM | Significant inhibition | [3] |

| Gas-D | SH-SY5Y Cells (H₂O₂-induced oxidative injury) | Cell Viability (MTT) | 1-10 µM | Significant attenuation of cytotoxicity | [3] |

| Gas-D | SH-SY5Y Cells (H₂O₂-induced oxidative injury) | ROS Levels | 10 µM | Significant reduction | [3] |

| GAD037 | PC12 Cells (H₂O₂-induced oxidative stress) | Cell Viability (MTT) | Not specified | Improved cell survival | [9] |

| GAD037 | PC12 Cells (H₂O₂-induced oxidative stress) | ROS and MDA Levels | Not specified | Significant reduction | [9] |

| GAD037 | PC12 Cells (Aβ-induced toxicity) | Cell Viability (MTT) | 30 µM | Remarkably improved viability | [9] |

Table 2: In Vivo Neuroprotective Effects of this compound Derivatives

| Compound | Animal Model | Endpoints Measured | Dosage | Result | Reference |

| Gas-D | Rat MCAO Model (Ischemic Stroke) | Neurological deficits, Brain infarction, Neuron loss | 10 h post-reperfusion (i.p.) | Amelioration of deficits and reduction in infarct size | [3][15] |

| Gastrodin | Mouse PD Model (MPTP-induced) | Bradykinesia, Motor impairment (Pole and Rotarod tests) | 10, 30, 60 mg/kg (oral) | Amelioration of motor impairments | [11] |

| Gastrodin | Mouse PD Model (MPTP-induced) | Dopamine (B1211576) depletion, Reactive astrogliosis | 10, 30, 60 mg/kg (oral) | Prevention of dopamine depletion and reduced astrogliosis | [11] |

| Gastrodin | Rat Vascular Dementia Model (2VO) | MDA, GSH-Px, Thiol levels | Not specified | Significant down-regulation of elevated MDA levels | [6] |

Table 3: Synthesis of this compound Derivatives

| Derivative Name | Reagent | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound Succinate | Succinic Anhydride (B1165640) | Tetrahydrofuran | DMAP | 70 | 48 | 70 | [2] |

| This compound Nicotinate | Nicotinoyl Chloride | Dichloromethane | Triethylamine | 60 | 2 | 75 | [2] |

| This compound p-Hydroxybenzaldehyde Ether | p-Hydroxybenzaldehyde | Acetone | Potassium Carbonate | 70 | 5 | 78 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's neuroprotective effects.

In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress Model)

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture:

-

Culture SH-SY5Y or PC12 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[16]

-

Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.[16]

-

Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[3]

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of this compound or its derivatives for 24 hours.[3]

-

-

Induction of Oxidative Stress:

-

Remove the medium containing the test compound.

-

Expose the cells to 300 µM hydrogen peroxide (H₂O₂) in serum-free medium for 1-24 hours to induce oxidative injury.[3]

-

-

Assessment of Cell Viability (MTT Assay):

-

After H₂O₂ exposure, remove the medium.

-

Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.[16]

-

Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[16]

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3][16]

-

Calculate cell viability as a percentage relative to the vehicle-treated control group.[3]

-

-

Determination of Intracellular ROS:

In Vivo Neuroprotection Assay (MCAO Model of Ischemic Stroke)

This protocol evaluates the neuroprotective effects of a compound in an animal model of focal cerebral ischemia.

-

Animal Model:

-

Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.[3]

-

-

Drug Administration:

-

Administer this compound derivative (e.g., Gas-D) or vehicle via intraperitoneal (i.p.) injection at a specified time point after the onset of reperfusion (e.g., 10 hours).[3]

-

-

Neurological Deficit Scoring:

-

At 24 hours after MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).

-

-

Measurement of Infarct Volume:

-

After behavioral testing, sacrifice the animals and perfuse the brains.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

-

-

Immunohistochemistry:

Western Blot Analysis for Apoptotic Proteins

This protocol is used to quantify the expression levels of proteins involved in apoptosis.

-

Protein Extraction:

-

Lyse cultured cells or brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies against apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).[16]

-

-

Detection and Quantification:

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

-

Quantify the band intensities using densitometry software and normalize to the loading control.[16]

-

Synthesis of this compound Derivatives (Esterification Example)

This protocol outlines a general procedure for the synthesis of an this compound ester derivative.

-

Reaction Setup:

-

In a reaction flask, combine this compound, the desired acidic reagent (e.g., succinic anhydride or nicotinoyl chloride), a catalyst or base (e.g., DMAP or triethylamine), and an appropriate solvent (e.g., THF or dichloromethane).[2]

-

-

Reaction Conditions:

-

Heat the reaction mixture to the specified temperature (e.g., 60-70°C) and stir for the required duration (e.g., 2-48 hours).[2]

-

-

Work-up and Purification:

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and/or brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.[2]

-

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships involved in the research of this compound.

Caption: this compound's Neuroprotective Signaling Pathways.

Caption: Experimental Workflow for In Vitro Neuroprotection Assay.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Neuroprotective effect of a novel gastrodin derivative against ischemic brain injury: involvement of peroxiredoxin and TLR4 signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastrodin ameliorates neuroinflammation in Alzheimer's disease mice by inhibiting NF-κB signaling activation via PPARγ stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastrodin ameliorates neuroinflammation in Alzheimer’s disease mice by inhibiting NF-κB signaling activation via PPARγ stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gastrodin improves cognitive dysfunction and decreases oxidative stress in vascular dementia rats induced by chronic ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative stress in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The protective effects of gastrodin on neurological disorders: an update and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gastrodin Protects Apoptotic Dopaminergic Neurons in a Toxin-Induced Parkinson's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Gastrodin, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics [mdpi.com]

- 15. Neuroprotective effect of a novel gastrodin derivative against ischemic brain injury: involvement of peroxiredoxin and TLR4 signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Molecular Targets of Acetagastrodin in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetagastrodin, a derivative of gastrodin (B1674634), the primary active component of the traditional Chinese herb Gastrodia elata, is a compound with significant neuroprotective potential.[1] Its therapeutic promise in neurological conditions such as Alzheimer's disease, vascular dementia, and cognitive impairments has spurred research into its mechanisms of action within the central nervous system.[1] This technical guide provides an in-depth overview of the current understanding of the molecular targets of this compound and its related compounds in the brain. Due to a paucity of direct quantitative data for this compound, this guide incorporates findings from studies on its precursor, gastrodin, and its derivatives to provide a comprehensive, albeit partially inferred, molecular landscape.

Putative Molecular Targets and Quantitative Data

While direct binding affinity and efficacy data for this compound remain limited in publicly accessible literature, studies on a novel gastrodin derivative, GAD037, have identified specific molecular targets. These findings offer valuable insights into the potential mechanisms of this compound.

| Compound | Target Protein | Cell Line | Quantitative Data | Method |

| GAD037 (Gastrodin Derivative) | Insulin Receptor (INSR) | PC12 | Not specified | Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS) |

| GAD037 (Gastrodin Derivative) | Alpha-actinin-4 (ACTN4) | PC12 | Not specified | Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS) |

Key Signaling Pathways

Current research indicates that this compound and its related compounds modulate several critical signaling pathways in the brain, contributing to their neuroprotective effects. These pathways are central to neuronal survival, growth, and response to stress.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial mediator of cell survival, proliferation, and differentiation.[2] Activation of this pathway is neuroprotective against insults such as those induced by amyloid-β.[3] Studies on gastrodin and its derivatives suggest that they can activate this pathway, potentially by interacting with upstream regulators like the Insulin Receptor (INSR).[3]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to neurogenesis and synaptic plasticity. Dysregulation of this pathway is implicated in neurodegenerative diseases. Gastrodin has been shown to activate the Wnt/β-catenin pathway, suggesting a potential mechanism for its neuroprotective effects against toxins that inhibit this pathway.

Nrf2/Keap1 Signaling Pathway

The Nrf2/Keap1 pathway is a primary cellular defense mechanism against oxidative stress. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Gastrodin has been observed to modulate this pathway, contributing to its antioxidant properties.

Experimental Protocols

The identification and validation of the molecular targets of this compound and its analogs rely on a suite of advanced experimental techniques. Below are detailed methodologies for key experiments cited in the context of gastrodin and its derivatives.

Cellular Thermal Shift Assay (CETSA)

Objective: To determine direct binding of a compound to a target protein in a cellular context.

Principle: Ligand binding stabilizes a protein, increasing its melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.

Protocol Outline:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., PC12, primary neurons) to 80-90% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified duration.

-

-

Heat Treatment:

-

Harvest and lyse the cells.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

-

-

Protein Solubilization and Separation:

-

Cool the samples on ice.

-

Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Quantification:

-

Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the putative target protein (e.g., INSR, ACTN4).

-

Quantify band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

-

Drug Affinity Responsive Target Stability (DARTS)

Objective: To identify unknown protein targets of a small molecule.

Principle: Similar to CETSA, DARTS is based on the principle that a protein becomes more resistant to proteolysis upon ligand binding.

Protocol Outline:

-

Lysate Preparation and Treatment:

-

Prepare a total protein lysate from brain tissue or cultured neuronal cells.

-

Incubate the lysate with this compound or a vehicle control.

-

-

Protease Digestion:

-

Add a protease (e.g., thermolysin, pronase) to the lysates at a concentration that results in partial protein degradation.

-

Incubate for a specific time to allow for digestion.

-

-

Analysis:

-

Stop the digestion and analyze the protein samples by SDS-PAGE.

-

Visualize protein bands using Coomassie blue or silver staining.

-

Excise bands that are more prominent in the drug-treated sample compared to the control.

-

Identify the proteins in the excised bands using mass spectrometry.

-

-

Validation:

-

Validate the identified targets using Western blotting with specific antibodies.

-

Quantitative Western Blotting for Signaling Pathway Analysis

Objective: To quantify the activation or inhibition of specific proteins in a signaling pathway.

Protocol Outline:

-

Cell Treatment and Lysis:

-

Treat neuronal cells with this compound for various times and at different concentrations.

-

Lyse the cells and quantify the total protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the proteins of interest (e.g., p-Akt, Akt, p-PI3K, PI3K).

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

-

Detection and Quantification:

-

Detect the signal using a chemiluminescent substrate.

-

Capture the image and quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.

-

Conclusion

The neuroprotective effects of this compound in the brain are likely mediated through a multi-target, multi-pathway mechanism. While direct quantitative data for this compound remains an area for future research, studies on its precursor, gastrodin, and its derivatives strongly suggest the involvement of the PI3K/Akt, Wnt/β-catenin, and Nrf2/Keap1 signaling pathways. The identification of INSR and ACTN4 as potential targets for a gastrodin derivative provides a promising avenue for further investigation into the direct molecular interactions of this compound. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the precise molecular targets and mechanisms of action of this promising neuroprotective agent.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Acetagastrodin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetagastrodin, the acetylated derivative of gastrodin (B1674634), is a pharmacologically active compound with significant potential for therapeutic applications, particularly in the realm of neurological disorders.[1] As a nootropic and neuroprotective agent, it is investigated for conditions such as Alzheimer's disease, vascular dementia, and other cognitive impairments.[1] Its mechanism of action is multifaceted, involving the modulation of neurotransmitter systems, antioxidant effects, and anti-inflammatory properties.[1][2] This document provides a detailed protocol for the laboratory synthesis of this compound from its precursor, gastrodin, intended for research and development purposes.

Synthesis of this compound from Gastrodin

The synthesis of this compound is achieved through the acetylation of gastrodin. This procedure involves the reaction of the hydroxyl groups on the glucopyranoside moiety of gastrodin with an acetylating agent, typically acetic anhydride (B1165640), in the presence of a base catalyst.

1.1. Reaction Scheme:

Gastrodin + Acetic Anhydride --(Pyridine)--> this compound + Acetic Acid

1.2. Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Gastrodin (C₁₃H₁₈O₇) | ≥98% Purity | Standard Chemical Supplier | Starting material. |

| Acetic Anhydride ((CH₃CO)₂O) | Reagent Grade | Standard Chemical Supplier | Acetylating agent. |

| Pyridine (B92270) (C₅H₅N) | Anhydrous | Standard Chemical Supplier | Catalyst and solvent. |

| Dichloromethane (B109758) (CH₂Cl₂) | ACS Grade | Standard Chemical Supplier | Solvent for extraction. |

| Hydrochloric Acid (HCl) | 1 M Solution | Standard Chemical Supplier | For washing/neutralization. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house | For washing/neutralization. |

| Saturated Sodium Chloride (NaCl) | Aqueous Solution (Brine) | Prepared in-house | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Supplier | Drying agent. |

| Ethanol (B145695) (C₂H₅OH) | 95% or Absolute | Standard Chemical Supplier | For recrystallization. |

| Rotary Evaporator | - | Standard Lab Equipment | For solvent removal. |

| Magnetic Stirrer with Hotplate | - | Standard Lab Equipment | - |

| Standard Glassware | - | Standard Lab Equipment | Round-bottom flask, separatory funnel, etc. |

1.3. Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve gastrodin (e.g., 5.0 g, 17.3 mmol) in anhydrous pyridine (50 mL). Cool the mixture in an ice bath to 0°C.

-

Acetylation: While stirring, slowly add acetic anhydride (25 mL, 260 mmol) dropwise to the cooled solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask again in an ice bath and slowly pour the mixture over 200 mL of crushed ice to decompose the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash successively with cold 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 100 mL), and finally with saturated brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.

-

Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound as a white solid.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Melting Point determination. The molecular formula is C₂₁H₂₆O₁₁ and the molecular weight is 454.42 g/mol .[3][4]

1.4. Quantitative Data Summary:

| Parameter | Value | Reference/Notes |

| Molecular Formula | C₂₁H₂₆O₁₁ | [3][4] |

| Molecular Weight | 454.42 g/mol | [3][4] |

| Starting Material (Gastrodin) | 5.0 g (17.3 mmol) | Example quantity |

| Acetic Anhydride | 25 mL (260 mmol) | ~15 equivalents |

| Reaction Temperature | 0°C to Room Temperature | - |

| Reaction Time | 12 - 24 hours | Monitor by TLC |

| Expected Yield | 70-85% | Based on similar acetylation reactions. |

| Purity (Post-Recrystallization) | >98% | Target purity. |

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective effects through a variety of mechanisms.[1] It enhances the levels of neurotransmitters like acetylcholine (B1216132) and GABA, which are crucial for cognitive function and reducing neuronal excitability.[1][2] The compound also exhibits significant antioxidant and anti-inflammatory properties, protecting neuronal cells from oxidative stress and reducing neuroinflammation, which are key factors in the pathogenesis of neurodegenerative diseases.[1][2] Furthermore, it may modulate the hypothalamic-pituitary-adrenal (HPA) axis, contributing to its anxiolytic and antidepressant-like effects.[2]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. CN1562052A - Acetyl-gastrodine oral disintigration tablet for sedation, soporific and nervous headache - Google Patents [patents.google.com]

- 4. This compound | 64291-41-4 | INDOFINE Chemical Company [indofinechemical.com]

Application Notes and Protocols for Acetagastrodin Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and use of Acetagastrodin stock solutions for in vitro cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.

This compound, a derivative of Gastrodin, is a compound of interest for its neuroprotective and antispasmodic properties.[1][2] Proper handling and preparation of this compound are essential for investigating its biological effects in cell-based assays. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO), owing to the compound's low aqueous solubility.

Data Presentation: Properties of this compound

The quantitative data for this compound are summarized below. These values are essential for calculating the required masses and volumes for stock and working solutions.

| Property | Value | Citations |

| Molecular Formula | C₂₁H₂₆O₁₁ | [3][4][5] |

| Molecular Weight | 454.42 g/mol | |

| CAS Number | 64291-41-4 | |

| Appearance | Solid powder | |

| Solubility in DMSO | ≥ 50 mg/mL (110.03 mM) | |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (Stock in DMSO) | -80°C for 6 months to 1 year; -20°C for 1 month |

Experimental Protocols

Preparation of a Concentrated this compound Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a high-concentration primary stock solution. It is critical to use anhydrous, high-purity DMSO to ensure maximum solubility and stability.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber, nuclease-free microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

-

Mass (mg) = 0.1 mol/L * 0.001 L * 454.42 g/mol * 1000 mg/g = 45.44 mg

-

-

Dissolution:

-

Transfer the weighed powder into a sterile vial.

-

Add the calculated volume of anhydrous DMSO (in this example, 1 mL).

-

Vortex the solution thoroughly for 2-3 minutes to facilitate dissolution.

-

If the solid is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Visually inspect to ensure no particulates remain.

-

-

Aliquoting and Storage:

-

Aliquot the concentrated stock solution into smaller, single-use volumes in sterile amber vials. This practice minimizes contamination risks and prevents degradation from repeated freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

For long-term storage (up to 1 year), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Protect from light.

-

Preparation of a Working Solution for Cell Culture

The concentrated DMSO stock solution must be diluted to a final working concentration in cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%, with ≤ 0.1% being ideal for sensitive cell lines.

Procedure:

-

Thawing: Retrieve a single aliquot of the concentrated this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation of the compound, perform a serial dilution. Do not dilute the concentrated DMSO stock directly into a large volume of aqueous culture medium. A common practice is to first make an intermediate dilution in culture medium.

-

Final Dilution:

-

Pre-warm the required volume of cell culture medium to 37°C.

-

Calculate the volume of the stock solution needed. For example, to prepare 10 mL of medium with a final this compound concentration of 100 µM from a 100 mM stock:

-

V1 * C1 = V2 * C2

-

V1 * 100,000 µM = 10,000 µL * 100 µM

-

V1 = 10 µL

-

-

Add the calculated volume (10 µL) of the stock solution to the pre-warmed medium. This results in a final DMSO concentration of 0.1% (10 µL in 10,000 µL).

-

Immediately vortex or gently pipette the medium up and down to ensure the compound is evenly dispersed.

-

-

Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the culture medium without this compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

-

Application: Remove the existing medium from your cell cultures and replace it with the medium containing the final concentration of this compound or the vehicle control.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound solutions for cell culture experiments.

Workflow for preparing this compound solutions.

Relevant Signaling Pathway: MAPK Cascade